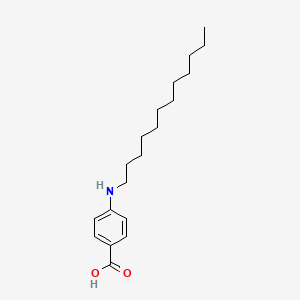![molecular formula C11H24N2O B14628198 2-[(E)-tert-Butyldiazenyl]heptan-2-ol CAS No. 57910-42-6](/img/structure/B14628198.png)
2-[(E)-tert-Butyldiazenyl]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a heptan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both alcohols and diazenes. The presence of the tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol typically involves the following steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a suitable amine with nitrous acid, forming a diazonium salt. This salt is then coupled with a tert-butyl group to form the diazenyl intermediate.
Attachment to Heptan-2-ol: The diazenyl intermediate is then reacted with heptan-2-ol under controlled conditions to form the final product. This step often requires the use of a catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-tert-Butyldiazenyl]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Heptan-2-one or heptanoic acid.
Reduction: 2-tert-Butylaminoheptan-2-ol.
Substitution: Various substituted heptan-2-ol derivatives.
Applications De Recherche Scientifique
2-[(E)-tert-Butyldiazenyl]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazenyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanol: A simple secondary alcohol with similar backbone structure but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the heptan-2-ol backbone.
Heptan-2-one: An oxidized form of heptan-2-ol, lacking the diazenyl group.
Uniqueness
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is unique due to the presence of both the diazenyl and tert-butyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Propriétés
Numéro CAS |
57910-42-6 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-(tert-butyldiazenyl)heptan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-7-8-9-11(5,14)13-12-10(2,3)4/h14H,6-9H2,1-5H3 |
Clé InChI |
WNAUSIGFTRRFSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(N=NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


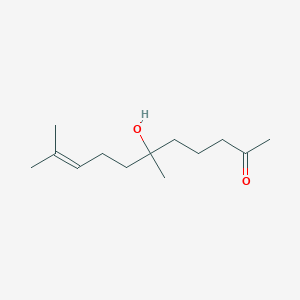
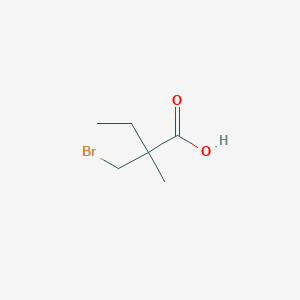

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
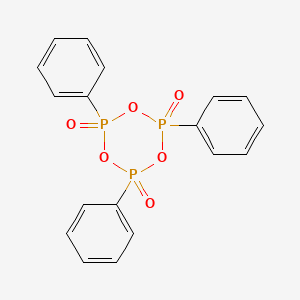
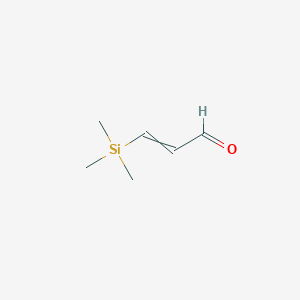


![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
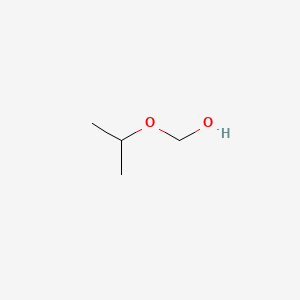
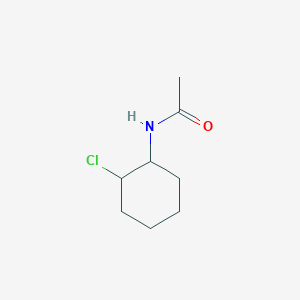

![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
